molecular formula C16H17NOS2 B14459537 Acetamide, 2,2-bis(p-tolylthio)- CAS No. 73664-35-4

Acetamide, 2,2-bis(p-tolylthio)-

Cat. No.: B14459537
CAS No.: 73664-35-4
M. Wt: 303.4 g/mol
InChI Key: KELLHNUIOFYNJU-UHFFFAOYSA-N
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Description

Acetamide, 2,2-bis(p-tolylthio)-: is an organic compound with the molecular formula C16H17NOS2 It is a derivative of acetamide, where two p-tolylthio groups are attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-bis(p-tolylthio)- typically involves the reaction of acetamide with p-tolylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction. The process can be summarized as follows:

    Reactants: Acetamide and p-tolylthiol.

    Catalyst: Commonly used catalysts include acids or bases to promote the reaction.

    Solvent: Ethanol or acetonitrile.

    Temperature: Elevated temperatures, typically around 70-100°C.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-bis(p-tolylthio)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2,2-bis(p-tolylthio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The p-tolylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the p-tolylthio groups.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acetamide, 2,2-bis(p-tolylthio)- is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of p-tolylthio groups on biological systems. It may serve as a model compound to investigate the interactions of similar structures with enzymes and other biomolecules.

Medicine: While specific medical applications of Acetamide, 2,2-bis(p-tolylthio)- are not well-documented, its derivatives may have potential as therapeutic agents. Research into its biological activity could lead to the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2-bis(p-tolylthio)- involves its interaction with molecular targets through its p-tolylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Acetamide: The parent compound, with a simpler structure and different chemical properties.

    N,N-Dimethylacetamide (DMA): A related compound with different functional groups, widely used as a solvent.

    Bis(p-tolylthio)ethane: A structurally similar compound with two p-tolylthio groups attached to an ethane backbone.

Uniqueness: Acetamide, 2,2-bis(p-tolylthio)- is unique due to the presence of two p-tolylthio groups, which impart distinct chemical and physical properties

Properties

CAS No.

73664-35-4

Molecular Formula

C16H17NOS2

Molecular Weight

303.4 g/mol

IUPAC Name

2,2-bis[(4-methylphenyl)sulfanyl]acetamide

InChI

InChI=1S/C16H17NOS2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H2,17,18)

InChI Key

KELLHNUIOFYNJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(C(=O)N)SC2=CC=C(C=C2)C

Origin of Product

United States

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